![molecular formula C13H19NO4 B13481351 benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is an organic compound with the molecular formula C13H19NO4. It consists of 19 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(2-hydroxyethoxy)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CH2OCOCl+H2NCH2CH2OCH2CH2OH→C6H5CH2OCONHCH2CH2OCH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking reagent, forming covalent bonds with proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: An organic compound with the formula C8H9NO2, used as a protected form of ammonia in the synthesis of primary amines.
Benzyl N-(3-hydroxypropyl)carbamate: A compound with similar structure but different functional groups, used in organic synthesis.
Uniqueness
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c15-8-10-17-9-4-7-14-13(16)18-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2,(H,14,16) |
Clé InChI |
VJJZQPXNNFDMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)


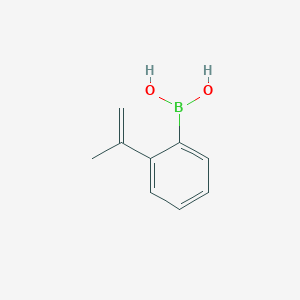
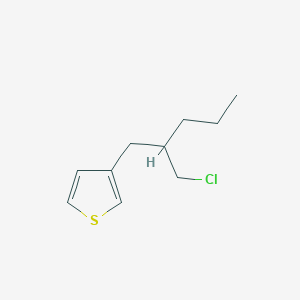
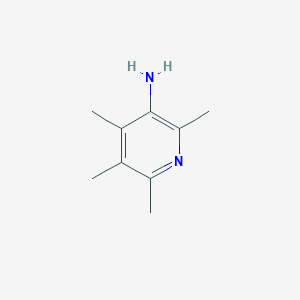
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
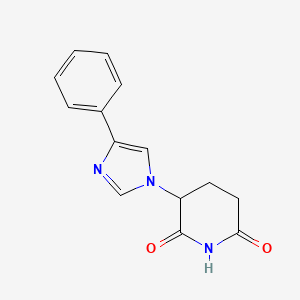
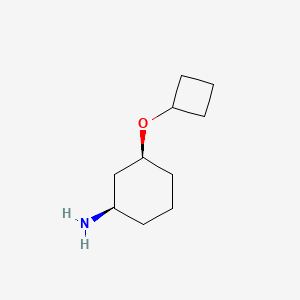
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)




